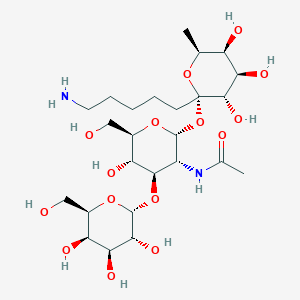

Gal-1-4-glcnac-1-3-fuc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: NPC 15669 的合成涉及在碱性条件下使亮氨酸与 9-氟烯基甲氧羰基氯反应。 反应通常在二氯甲烷等有机溶剂中进行,并使用三乙胺等碱来中和反应过程中生成的盐酸 。然后通过重结晶或色谱法纯化产物,以获得所需化合物。

工业生产方法: NPC 15669 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,并仔细控制反应条件以确保高产率和纯度。 最终产品需经过严格的质量控制措施,以符合药物标准 .

化学反应分析

反应类型: NPC 15669 主要由于存在反应性官能团而经历取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 这些反应通常涉及胺或硫醇等亲核试剂,这些试剂可以取代 9-氟烯基甲氧羰基。

氧化反应: 过氧化氢或高锰酸钾等氧化剂可用于氧化 NPC 15669。

形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生各种亮氨酸衍生物,而氧化和还原反应可以改变 NPC 15669 中存在的官能团 .

科学研究应用

Glycobiology and Cellular Interactions

The compound Gal-1-4-GlcNAc-1-3-Fuc is involved in the synthesis of Lewis antigens, which are critical for cell-cell recognition processes. These antigens are implicated in various biological phenomena, including:

- Cell Adhesion : The presence of fucosylated structures on glycoproteins enhances cell adhesion properties. For instance, the Lewis x (CD15) epitope derived from this compound is known to facilitate leukocyte trafficking and interaction with endothelial cells during immune responses .

- Tumor Biology : Alterations in fucosylation patterns, including those involving this compound, have been linked to cancer progression and metastasis. Fucosylated glycans can modulate tumor cell behavior and immune evasion mechanisms .

Immunological Applications

Research indicates that this compound plays a significant role in modulating immune responses:

- Vaccine Development : Glycan structures like this compound can be utilized as adjuvants or targeting moieties in vaccine formulations. They may enhance the immunogenicity of vaccine candidates by promoting better antigen presentation and T-cell activation .

- Autoimmune Diseases : The modulation of fucosylation patterns is being explored as a therapeutic strategy for autoimmune conditions. Altered expression of fucosylated glycans can influence the activity of immune cells, potentially leading to new treatment avenues for diseases such as rheumatoid arthritis and lupus .

Biotechnological Innovations

In biotechnology, this compound serves as a substrate for various enzymatic reactions:

- Enzymatic Synthesis : The compound can act as an acceptor for fucosyltransferases, enabling the synthesis of more complex fucosylated oligosaccharides. This property is exploited in the development of glycosylation strategies for therapeutic proteins to enhance their stability and efficacy .

| Application | Description | Significance |

|---|---|---|

| Cell Adhesion | Facilitates interactions between leukocytes and endothelial cells | Important for immune response |

| Tumor Biology | Modulates tumor cell behavior and immune evasion | Relevant for cancer therapies |

| Vaccine Development | Enhances immunogenicity when used as an adjuvant | Potential for improved vaccine efficacy |

| Autoimmune Disease Therapy | Influences immune cell activity to alter disease pathways | New treatment strategies |

| Enzymatic Synthesis | Serves as an acceptor for fucosyltransferases to create complex oligosaccharides | Advances in glycosylation techniques |

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Cancer Therapeutics

A study demonstrated that targeting fucosylation pathways involving Gal-1-4-GlcNAc can inhibit tumor growth in mouse models by blocking the interaction between cancer cells and the immune system, showcasing its potential as a therapeutic target .

Case Study 2: Vaccine Formulation

In another research effort, a vaccine candidate incorporating fucosylated glycans was shown to elicit a stronger immune response compared to non-fucosylated counterparts. This underscores the importance of Gal-1-4-glcnac in enhancing vaccine efficacy .

作用机制

NPC 15669 通过抑制白细胞(尤其是中性粒细胞)对内皮的粘附和迁移来发挥作用。 这是通过阻断 β2 整合素家族成员 Mac-1(CD11b/CD18)的上调来实现的 。 通过阻止中性粒细胞-内皮相互作用,NPC 15669 降低了炎症反应和相关的组织损伤 .

相似化合物的比较

NPC 15669 在亮氨酸衍生物中是独特的,因为它具有特定的抗炎特性和作用机制。类似的化合物包括其他 leumedins,例如:

N-(9-氟烯基甲氧羰基)缬氨酸: 另一种具有类似抗炎特性的 leumedin,但氨基酸组成不同.

N-(9-氟烯基甲氧羰基)异亮氨酸: 结构和功能类似,但以异亮氨酸代替亮氨酸.

属性

CAS 编号 |

160243-25-4 |

|---|---|

分子式 |

C25H46N2O15 |

分子量 |

614.6 g/mol |

IUPAC 名称 |

N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1 |

InChI 键 |

VRXKBBPRDGIBPB-BEMBIUEJSA-N |

SMILES |

CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |

Key on ui other cas no. |

160243-25-4 |

同义词 |

5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside 5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside Gal-1-4-GlcNAc-1-3-Fuc |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。